7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylacetic acid derivative, under acidic or basic conditions.
Introduction of Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid and an amine, such as 2-phenylethylamine, in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isochromene core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the isochromene core.
Antimicrobial Activity: Possible antimicrobial properties against bacteria and fungi.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the isochromene core and the phenylethyl group may facilitate binding to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
Isochromene Derivatives: Compounds with similar isochromene cores but different substituents.
Phenylethylamides: Compounds with similar phenylethylamide groups but different core structures.
Uniqueness
7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to the specific combination of the isochromene core, the chloro substituent, and the phenylethylamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-14-7-6-13-10-16(23-18(22)15(13)11-14)17(21)20-9-8-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZSPYGYBTKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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